molecular formula C17H20O2 B12666898 1,4-Naphthalenedione, 2-heptyl- CAS No. 41245-45-8

1,4-Naphthalenedione, 2-heptyl-

Cat. No.: B12666898
CAS No.: 41245-45-8
M. Wt: 256.34 g/mol
InChI Key: CHAPVOITRFOEPI-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-heptyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a naphthalene ring system with a quinone moiety at positions 1 and 4, and a heptyl group at position 2. Naphthoquinones are known for their vibrant colors and are often used in dyes and pigments. They also exhibit a range of biological activities, making them of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-heptyl- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 2-heptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-heptyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinones .

Scientific Research Applications

1,4-Naphthalenedione, 2-heptyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-heptyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is exploited in cancer therapy, where the compound induces apoptosis in cancer cells by increasing oxidative stress . Additionally, it can inhibit enzymes such as beta-lactamase, enhancing the efficacy of antibiotics .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its antimicrobial properties.

    2-Methyl-1,4-naphthoquinone (Menadione): A synthetic form of vitamin K.

    2-Bromo-1,4-naphthoquinone: Known for its immunomodulatory properties.

Uniqueness

1,4-Naphthalenedione, 2-heptyl- is unique due to the presence of the heptyl group, which can influence its solubility and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

41245-45-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-heptylnaphthalene-1,4-dione

InChI

InChI=1S/C17H20O2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12H,2-6,9H2,1H3

InChI Key

CHAPVOITRFOEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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